molecular formula C7H17ClNOP B017263 N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine CAS No. 86030-43-5

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine

Cat. No. B017263
CAS RN: 86030-43-5
M. Wt: 197.64 g/mol
InChI Key: VOVWQRQDSCYAEA-UHFFFAOYSA-N
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Description

The field of organophosphorus chemistry has seen significant advancements in the synthesis and characterization of novel compounds. These developments offer insights into the molecular architecture, reactivity, and potential applications of such compounds in various domains, including catalysis, materials science, and pharmaceuticals.

Synthesis Analysis

Synthetic approaches for organophosphorus compounds often involve multistep reactions, including condensation and reduction processes. For example, the synthesis of N3O3 amine phenols through KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes showcases a method that might be analogously applicable to the target compound (Liu et al., 1993).

Molecular Structure Analysis

The molecular structure of organophosphorus compounds, characterized by spectroscopic methods like IR, FAB-MS, and NMR, reveals information about the electronic environment and spatial arrangement of atoms, impacting their chemical reactivity and physical properties. Studies on similar compounds provide a foundation for understanding the structural intricacies of N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine.

Chemical Reactions and Properties

Chemical reactivity patterns, such as nucleophilic addition or substitution, are crucial for modifying organophosphorus compounds or for their participation in catalytic cycles. For instance, the amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene illustrates the type of chemical transformations these compounds can undergo (Chatterjee & Goswami, 2015).

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands

Hexadentate N3O3 amine phenol ligands, including various derivatives, have been synthesized and characterized, showcasing the versatility of amine and phosphonate compounds in forming complex ligands for metal ions. These studies offer a foundation for understanding how N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine could interact with metals or be utilized in similar contexts (Liu et al., 1993).

Synthetic Studies and Catalytic Applications

Research on the synthesis and catalytic applications of compounds structurally related to N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, such as N-methoxy-9-methyl-9H-purin-6-amines, has revealed significant variations in tautomer ratios and potential for alkylation reactions. These findings highlight the reactivity of such compounds and their utility in synthetic organic chemistry (Roggen & Gundersen, 2008).

Amination Reactions

Amination of alcohols, such as 1-methoxy-2-propanol, over supported nickel catalysts, demonstrates the potential for N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine to participate in or catalyze similar transformations. This research provides insights into the mechanisms and optimal conditions for amination reactions, which could be relevant for applications of the compound (Bassili & Baiker, 1990).

Antifungal and Antimicrobial Properties

Studies on derivatives of chloro and methoxy-substituted compounds have demonstrated potential antifungal and antimicrobial properties. This suggests that N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine could also be investigated for similar biological activities, contributing to the development of new therapeutic agents (Jafar et al., 2017).

Antiangiogenic Applications

Pyrimidine derivatives, structurally related to the compound of interest, have been explored as potential antiangiogenic agents. Docking studies and synthetic approaches provide a framework for considering how N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine might be used in the development of treatments for conditions involving angiogenesis (Jafar & Hussein, 2021).

properties

IUPAC Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWQRQDSCYAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine

CAS RN

86030-43-5
Record name Chloro(diisopropylamino)methoxy phosphine
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